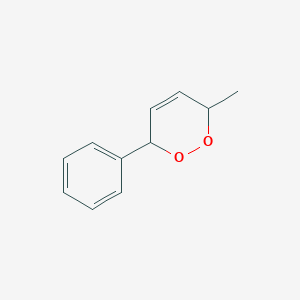
3-Methyl-6-phenyl-3,6-dihydro-1,2-dioxine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-6-phenyl-3,6-dihydro-1,2-dioxine: is an organic compound with the molecular formula C11H12O2 It belongs to the class of heterocyclic compounds, specifically dioxines, which are characterized by a six-membered ring containing two oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-6-phenyl-3,6-dihydro-1,2-dioxine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylacetaldehyde with methyl vinyl ketone in the presence of a catalyst to form the desired dioxine ring . The reaction conditions often include the use of an acid catalyst and a solvent such as toluene, with the reaction being carried out at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methyl-6-phenyl-3,6-dihydro-1,2-dioxine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dioxine ring to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed:
Oxidation: Formation of phenylacetic acid or benzaldehyde derivatives.
Reduction: Formation of more saturated dioxine derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Methyl-6-phenyl-3,6-dihydro-1,2-dioxine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a useful tool in understanding the behavior of similar heterocyclic compounds in biological systems .
Medicine: The compound’s ability to undergo various chemical reactions makes it a versatile intermediate in drug synthesis .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in the manufacture of polymers and other advanced materials .
Wirkmechanismus
The mechanism by which 3-Methyl-6-phenyl-3,6-dihydro-1,2-dioxine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. Pathways involved may include oxidative stress responses and metabolic regulation .
Vergleich Mit ähnlichen Verbindungen
3-Methyl-6-phenyl-1,2-dioxine: Similar structure but lacks the dihydro component.
6-Phenyl-3,6-dihydro-1,2-dioxine: Similar but without the methyl group.
3,6-Dihydro-1,2-dioxine: Lacks both the phenyl and methyl groups.
Uniqueness: 3-Methyl-6-phenyl-3,6-dihydro-1,2-dioxine is unique due to the presence of both methyl and phenyl groups, which confer specific chemical properties and reactivity. These substituents influence the compound’s stability, solubility, and interaction with other molecules, making it distinct from its analogs .
Eigenschaften
CAS-Nummer |
81699-44-7 |
|---|---|
Molekularformel |
C11H12O2 |
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
3-methyl-6-phenyl-3,6-dihydro-1,2-dioxine |
InChI |
InChI=1S/C11H12O2/c1-9-7-8-11(13-12-9)10-5-3-2-4-6-10/h2-9,11H,1H3 |
InChI-Schlüssel |
XPBVFUUUMOUOJT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C=CC(OO1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


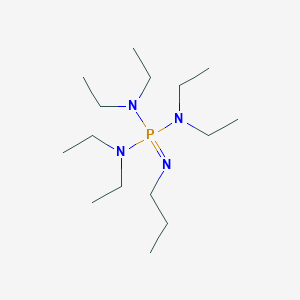
![2-Butanone, 4-[(4-chlorophenyl)amino]-](/img/structure/B14415105.png)

![2-[(Naphthalen-2-yl)oxy]-5-nitropyridine](/img/structure/B14415113.png)


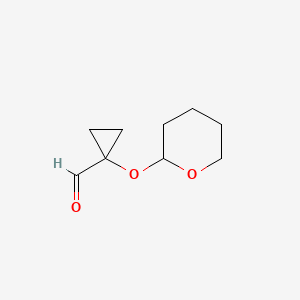
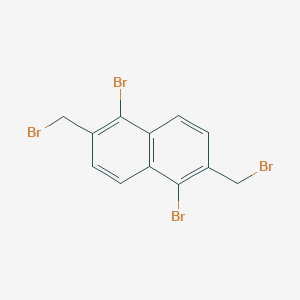
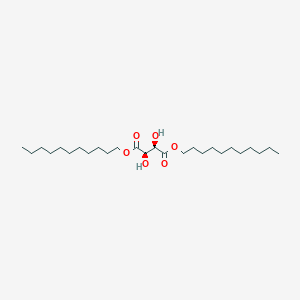
![(9-Methylfuro[2,3-b]indolizin-2-yl)(phenyl)methanone](/img/structure/B14415136.png)
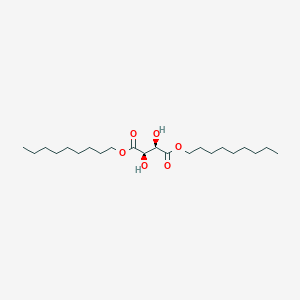
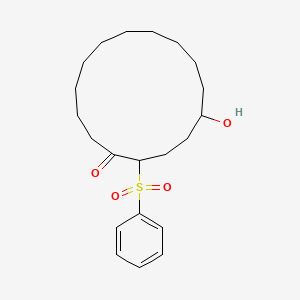
![N-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethyl}-N'-phenylurea](/img/structure/B14415167.png)
![5H-Pyrido[2,3-b]carbazole-5,11(10H)-dione](/img/structure/B14415169.png)
